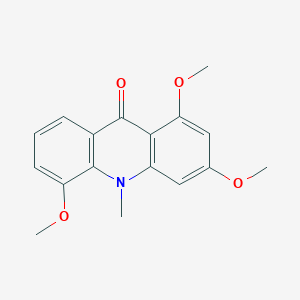
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound is characterized by its three methoxy groups and a methyl group attached to the acridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,5-trimethoxybenzene and 10-methylacridone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the acridine core.
Methylation: The final step involves the methylation of the acridine core to introduce the methyl group at the 10th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroacridine derivatives, and substituted acridines.
科学的研究の応用
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer and antimalarial properties.
Industry: Utilized in the development of dyes and pigments.
作用機序
The mechanism of action of 1,3,5-Trimethoxy-10-methylacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Acriflavine: An antiseptic and antiprotozoal agent.
9-Aminoacridine: Used as a mutagen in genetic research.
Uniqueness
1,3,5-Trimethoxy-10-methylacridin-9(10H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other acridine derivatives.
特性
CAS番号 |
52911-52-1 |
|---|---|
分子式 |
C17H17NO4 |
分子量 |
299.32 g/mol |
IUPAC名 |
1,3,5-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO4/c1-18-12-8-10(20-2)9-14(22-4)15(12)17(19)11-6-5-7-13(21-3)16(11)18/h5-9H,1-4H3 |
InChIキー |
UUHHQGKHUGSYGV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=CC(=C2)OC)OC)C(=O)C3=C1C(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

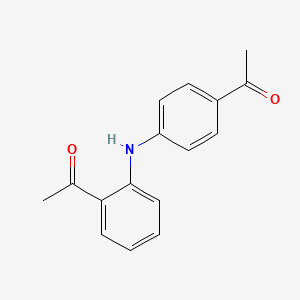
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
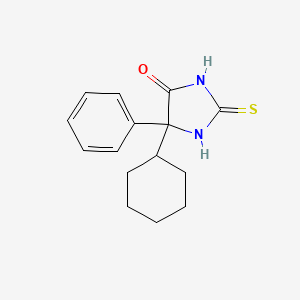
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
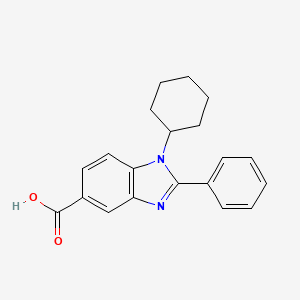
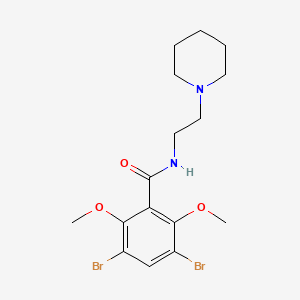
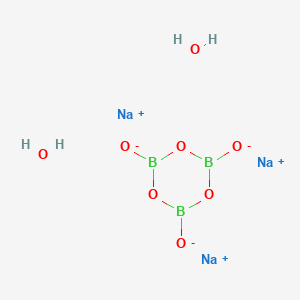

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12930262.png)

